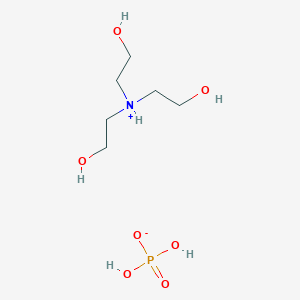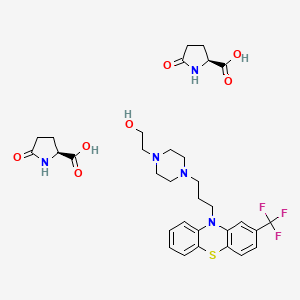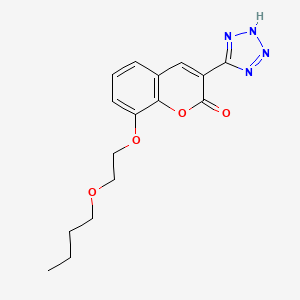
2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
2C-T-13 is synthesized through a series of chemical reactions starting from 2,5-dimethoxybenzaldehyde. The synthetic route involves the following steps:
Formation of the intermediate: 2,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with 2-methoxyethyl chloride in the presence of a base to form 2,5-dimethoxy-4-(β-methoxyethylthio)phenethylamine.
化学反応の分析
2C-T-13 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.
科学的研究の応用
2C-T-13 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for phenethylamines.
Biology: Researchers study its effects on serotonin receptors to understand the mechanism of action of hallucinogenic compounds.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacological effects of phenethylamines.
Industry: Its primary use is in research and development rather than industrial applications.
作用機序
The hallucinogenic and entheogenic effects of 2C-T-13 are believed to result from its action as an agonist at the 5-HT2A serotonin receptor in the brain. This mechanism is shared by other hallucinogenic tryptamines and phenethylamines. By binding to these receptors, 2C-T-13 alters the normal functioning of serotonin neurotransmission, leading to altered perception and cognition .
類似化合物との比較
2C-T-13 is structurally similar to other compounds in the 2C-T series, such as 2C-T-7 and 2C-T-21. These compounds share a common phenethylamine backbone with variations in the substituents on the aromatic ring and the side chain. The unique feature of 2C-T-13 is the presence of a β-methoxyethylthio group, which distinguishes it from other 2C-T compounds .
Similar Compounds
2C-T-7: 2,5-dimethoxy-4-(n)-propylthio)phenethylamine
2C-T-21: 2,5-dimethoxy-4-(n)-butylthio)phenethylamine
特性
CAS番号 |
207740-30-5 |
|---|---|
分子式 |
C13H21NO3S |
分子量 |
271.38 g/mol |
IUPAC名 |
2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO3S/c1-15-6-7-18-13-9-11(16-2)10(4-5-14)8-12(13)17-3/h8-9H,4-7,14H2,1-3H3 |
InChIキー |
PYJLRNOGMKMRTK-UHFFFAOYSA-N |
正規SMILES |
COCCSC1=C(C=C(C(=C1)OC)CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)









